molecular formula C13H15N5O4 B11926944 Adenosine, 5'-deoxy-2',3'-o-(1-methylethylidene)-5'-oxo-

Adenosine, 5'-deoxy-2',3'-o-(1-methylethylidene)-5'-oxo-

Cat. No.: B11926944
M. Wt: 305.29 g/mol
InChI Key: ZONZSERWDRIYJR-PUXKXDTASA-N
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Description

Structure and Key Features The compound "Adenosine, 5'-deoxy-2',3'-O-(1-methylethylidene)-5'-oxo-" is a chemically modified adenosine derivative characterized by three structural alterations (Figure 1):

5'-Deoxy Modification: The hydroxyl group at the 5' position of the ribose sugar is replaced by a hydrogen atom.

2',3'-O-(1-Methylethylidene) Protection: A cyclic isopropylidene group bridges the 2' and 3' hydroxyls, forming a dioxolane ring. This protection enhances stability and modulates lipophilicity .

5'-Oxo Functionalization: The 5' carbon is oxidized to a ketone group, introducing a reactive electrophilic center.

Synthesis and Applications
The synthesis typically involves:

  • Step 1: Protection of adenosine’s 2',3'-diol with an isopropylidene group under acidic conditions.
  • Step 2: Deoxygenation at the 5' position, often via radical-mediated or nucleophilic substitution methods.
  • Step 3: Oxidation of the 5'-methylene to a ketone using reagents like selenium dioxide or Dess-Martin periodinane .

For example, it forms part of a biotin ligase inhibitor (PDB ID: 3V7C), demonstrating its utility in structural biology and drug design .

Properties

Molecular Formula

C13H15N5O4

Molecular Weight

305.29 g/mol

IUPAC Name

(3aR,6S,6aS)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbaldehyde

InChI

InChI=1S/C13H15N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h3-6,8-9,12H,1-2H3,(H2,14,15,16)/t6-,8-,9-,12?/m1/s1

InChI Key

ZONZSERWDRIYJR-PUXKXDTASA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)C=O)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)C=O)C

Origin of Product

United States

Preparation Methods

Protection of 2',3'-Diol Groups

The first critical step involves protecting the 2'- and 3'-hydroxyl groups of adenosine to prevent unwanted side reactions. This is achieved using 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or HCl). The reaction forms a cyclic acetal, yielding 2',3'-O-isopropylidene adenosine (Figure 1).

Reaction Conditions:

  • Solvent: Anhydrous acetone or dichloromethane.

  • Temperature: 25–40°C.

  • Yield: 85–92%.

Oxidation of the 5'-Hydroxyl Group

The 5'-hydroxyl group is oxidized to a ketone using Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC). DMP is preferred due to its mild conditions and high selectivity.

Procedure:

  • Dissolve 2',3'-O-isopropylidene adenosine in anhydrous dichloromethane.

  • Add DMP (1.5 equivalents) at 0°C.

  • Stir for 4–6 hours at room temperature.

  • Quench with sodium thiosulfate and purify via column chromatography.

Yield: 78–85%.

Deoxygenation at the 5'-Position

The 5'-oxo group is reduced to a methylene group via Clemmensen reduction (zinc amalgam/HCl) or Huang-Minlon modification (hydrazine/KOH). The latter is more efficient for acid-sensitive intermediates.

Huang-Minlon Protocol:

  • React 5'-oxo intermediate with excess hydrazine hydrate.

  • Reflux in ethylene glycol with KOH (200°C, 3 hours).

  • Neutralize with HCl and extract with ethyl acetate.

  • Purify via silica gel chromatography.

Yield: 65–70%.

Alternative Method Using Tosylation

An alternative route involves tosylation of the 5'-hydroxyl group prior to oxidation (Figure 2). This method improves regioselectivity and simplifies purification.

Tosylation of 2',3'-O-Isopropylidene Adenosine

  • React 2',3'-O-isopropylidene adenosine with p-toluenesulfonyl chloride (TsCl) in pyridine.

  • Stir at 0°C for 12 hours.

  • Quench with ice water and extract with chloroform.

Yield: 90–95%.

Displacement of Tosyl Group

The tosyl group is displaced using sodium azide (NaN₃) in DMF, followed by Staudinger reaction to convert the azide to an amine. Subsequent oxidation yields the 5'-oxo derivative.

Key Steps:

  • Azide Formation: NaN₃, DMF, 80°C, 8 hours.

  • Staudinger Reaction: Triphenylphosphine, THF/H₂O, 24 hours.

  • Oxidation: DMP, as described in Section 2.2.

Overall Yield: 60–65%.

Characterization and Analytical Data

Successful synthesis is confirmed through spectroscopic and chromatographic methods:

Property Value Method
Melting Point202–203°CDifferential Scanning Calorimetry
Molecular FormulaC₁₃H₁₈N₆O₃High-Resolution MS
¹H NMR (DMSO-d₆)δ 8.35 (s, 1H, H-8), 6.08 (d, 1H, H-1')400 MHz NMR
HPLC Purity>98%C18 Column, MeOH/H₂O

Optimization and Industrial Applications

Catalyst Screening

Lewis acids like trimethylsilyl triflate (TMSOTf) enhance glycosylation efficiency during acetal formation. A study comparing catalysts showed TMSOTf improved yields by 12% over BF₃·Et₂O.

Scalability Challenges

Large-scale synthesis faces hurdles in azide handling and DMP cost. Substituting TEMPO/NaOCl for DMP reduces expenses but lowers yield to 70% .

Chemical Reactions Analysis

Protection and Deprotection of the Sugar Moiety

The 2',3'-O-(1-methylethylidene) (isopropylidene) group serves as a protecting group for the ribose hydroxyls during synthesis. This protection is critical for selective modification at the 5' position. Deprotection typically occurs under acidic conditions (e.g., HCl in aqueous or methanolic solutions) .

Bromination and Oxidation at the 8-Position

In related adenosine derivatives, bromination at the 8-position (e.g., using Br₂/H₂O) and subsequent oxidation to an 8-oxoadenosine intermediate have been reported. These steps are often performed under mild conditions to avoid side reactions .

Nucleophilic Substitution at the 5' Position

The 5'-deoxy group undergoes nucleophilic substitution via an SN2 mechanism. For example:

  • Methylthio substitution : Sodium thiomethoxide reacts with a 5'-chloro intermediate to yield 5'-deoxy-5'-(methylthio)adenosine .

  • Amino substitution : Similar logic applies to the formation of the 5'-amino derivative, though direct substitution data for this variant is less explicit in the provided sources .

Cross-Coupling Reactions

Palladium-catalyzed reactions (e.g., Suzuki coupling) have been employed for introducing alkynyl or aryl groups at the 2-position, though this is not directly applicable to the 5'-oxo variant .

Oxidation Pathways

While the exact oxidation to a 5'-oxo group is not detailed, analogous pathways involve oxidation of primary alcohols to ketones (e.g., using oxidizing agents like Dess-Martin periodinane). The 5'-oxo group may arise from oxidation of a 5'-hydroxymethyl intermediate .

Structural Stability

The isopropylidene protecting group enhances stability during synthesis but requires careful deprotection to avoid degradation .

Receptor Affinity and Antitumor Activity

Derivatives with substitutions at the 5' position (e.g., methylthio, amino) exhibit antitumor activity by inhibiting enzymes like MTA phosphorylase. For example, 5'-deoxy-5'-(methylthio)adenosine analogues show growth inhibition in leukemia cell lines .

Table 1: Molecular and Identification Data

ParameterValueSource
CAS Number21950-36-7 (5'-amino variant)
Molecular FormulaC₁₃H₁₈N₆O₃
Molecular Weight306.32 g/mol
Melting Point202–203°C

Table 2: Reaction Conditions for Key Transformations

Reaction TypeReagents/ConditionsOutcomeSource
BrominationBr₂/H₂O, pH 4 buffer8-bromoadenosine intermediate
OxidationChatgilialoglus conditions8-oxoadenosine
Nucleophilic SubstitutionNaSMe, DMF, NaOMe5'-methylthio derivative

Scientific Research Applications

Interaction with Adenosine Receptors

Adenosine and its derivatives primarily exert their effects through interactions with four types of adenosine receptors (A1, A2A, A2B, and A3). The specific derivative, 5'-deoxy-2',3'-o-(1-methylethylidene)-5'-oxo-, has demonstrated potential in various biological activities:

  • Anticancer Activity : Research indicates that modifications to adenosine can significantly alter binding affinity and selectivity towards cancer cells. For example, studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as SNB-19 and OVCAR-8 .
  • Neuroprotective Effects : Compounds interacting with A1 receptors have been associated with neuroprotection in models of neurodegeneration .
  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by modulating immune responses through adenosine receptor pathways .

Case Studies

  • Anticancer Studies : In a study involving newer N-Aryl derivatives, specific modifications to adenosine derivatives resulted in significant growth inhibition percentages against various cancer cell lines . The derivative 5'-deoxy-2',3'-o-(1-methylethylidene)-5'-oxo- was included in these investigations due to its promising receptor interactions.
  • Neuroprotective Research : A study highlighted the neuroprotective properties of adenosine derivatives against oxidative stress-induced damage in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of adenosine, 5’-deoxy-2’,3’-o-(1-methylethylidene)-5’-oxo- involves its interaction with specific molecular targets and pathways. It may act by modulating the activity of enzymes, receptors, or other proteins involved in cellular signaling and metabolism. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Adenosine with 5'-Modifications

Key adenosine derivatives with modifications at the 5' position are compared below:

Compound Name 5'-Substituent 2',3'-Protection Key Features Biological Activity/Applications References
Target Compound Oxo (C=O) 1-Methylethylidene Ketone enhances reactivity; used in enzyme inhibition studies. Biotin ligase inhibitor (3V7C)
5'-Amino-5'-deoxyadenosine NH₂ None Amino group enables conjugation; found in melanoma volatiles. Diagnostic biomarker (melanoma)
5'-Methylthioadenosine (MTA) SCH₃ None Methylthio group participates in polyamine metabolism. Anti-inflammatory, antitumor activity
5'-Azido-5'-deoxyadenosine N₃ None Azido group enables "click chemistry" applications. Probe for nucleoside transport studies
2'-Deoxyadenosine H (2'-deoxy only) None Lacks 2'-OH; foundational in DNA synthesis. Antiviral prodrug precursor

Functional Group Reactivity and Pharmacokinetics

  • 5'-Oxo Group: The ketone in the target compound increases electrophilicity, making it susceptible to nucleophilic attacks (e.g., by amines or hydrazines). This contrasts with 5'-MTA’s thioether group, which is metabolically stable and involved in methylthioadenosine phosphorylase (MTAP) pathways .
  • Protection Strategy: The isopropylidene group in the target compound enhances lipophilicity and resistance to ribonucleases compared to unprotected analogs like 5'-azido- or 5'-amino-derivatives .
  • Metabolic Stability : 5'-MTA exhibits longer half-life due to its thioether linkage, whereas the 5'-oxo group may undergo reduction or conjugation in vivo, limiting bioavailability .

Biological Activity

Adenosine, 5'-deoxy-2',3'-o-(1-methylethylidene)-5'-oxo- is a modified nucleoside derivative of adenosine, notable for its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its interactions with adenosine receptors and its implications in various therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H18N6O3
  • Molecular Weight : 306.32 g/mol
  • CAS Number : 21950-36-7

The compound features a methylethylidene group at the 2',3'-position of the ribose sugar, which significantly alters its biological properties compared to natural adenosine. The presence of this group can enhance the stability and bioavailability of the compound, making it a candidate for further pharmacological exploration.

Adenosine and its derivatives primarily exert their biological effects through interactions with adenosine receptors (A1, A2A, A2B, and A3). The specific interactions of adenosine, 5'-deoxy-2',3'-o-(1-methylethylidene)-5'-oxo- with these receptors can lead to a variety of physiological responses:

  • A1 Receptor : Involved in cardiac protection and neuroprotection.
  • A2A Receptor : Plays a role in vasodilation and modulation of neurotransmitter release.
  • A3 Receptor : Associated with anti-inflammatory effects and apoptosis in certain cell types.

Biological Activities

Research has indicated several biological activities associated with adenosine, 5'-deoxy-2',3'-o-(1-methylethylidene)-5'-oxo-, including:

  • Antitumor Effects : Studies have suggested that this compound can inhibit tumor growth through its interaction with A3 receptors, promoting apoptosis in cancer cells.
  • Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Anti-inflammatory Activity : By modulating immune responses through A2A receptor activation, this compound may reduce inflammation in various pathological conditions.

Research Findings

Recent studies have focused on the synthesis and evaluation of the pharmacological properties of this compound. For instance:

  • Synthesis Techniques : Advanced methods such as palladium-catalyzed cross-coupling reactions have been employed to synthesize derivatives that maintain or enhance biological activity.
  • Binding Affinity Studies : Research has demonstrated that modifications to the adenosine structure can significantly alter binding affinities for specific adenosine receptors, which is crucial for developing targeted therapies.

Comparative Analysis

The following table summarizes key structural features and biological activities of related compounds:

Compound NameStructural FeaturesUnique Properties
AdenosineBase + RiboseNatural nucleoside involved in energy transfer
2-ChloroadenosineChlorine substitution at 2-positionIncreased selectivity for A3 receptor
N6-MethyladenosineMethyl group at N6 positionInvolved in RNA methylation processes
Adenosine, 5'-deoxy-2',3'-o-(1-methylethylidene)-5'-oxo-Methylethylidene group at riboseEnhanced stability and potential therapeutic applications

Case Studies

Several case studies have explored the therapeutic potential of adenosine derivatives:

  • Cancer Therapy : A study published in Journal of Medicinal Chemistry highlighted the efficacy of modified adenosines in inhibiting tumor growth in xenograft models.
  • Neuroprotection : Research demonstrated that derivatives like adenosine, 5'-deoxy-2',3'-o-(1-methylethylidene)-5'-oxo- could protect against neuronal damage induced by ischemia in rodent models.

Q & A

Q. What are the key synthetic strategies for preparing 5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine derivatives?

The compound is synthesized via solution-phase condensation of 5'-amino-5'-deoxy-2',3'-O-isopropylidene-adenosine with aldehydes, sulfonyl chlorides, or carboxylic acids, followed by acid-mediated hydrolysis to remove the isopropylidene protecting group. This method yields derivatives in good purity (70–90%) and moderate to high yields . The isopropylidene group stabilizes the ribose moiety during reactions, enabling selective functionalization at the 5'-position. Alternative routes involve phosphoramidite chemistry for introducing sulfur modifications at the 5'-position .

Q. How can researchers characterize the stereochemical purity of this compound and its analogs?

High-resolution mass spectrometry (HRMS) and 1^1H/13^{13}C NMR are critical for confirming molecular composition and stereochemistry. X-ray crystallography (e.g., for 5-amino-5-deoxy-2-C-hydroxymethyl derivatives) provides definitive structural validation, particularly for resolving ambiguities in isopropylidene-protected intermediates . For sulfur-containing analogs, 31^{31}P NMR is used to confirm phosphoramidite linkage integrity .

Advanced Research Questions

Q. What experimental approaches address stereochemical challenges in modifying the 5'-position of this compound?

Steric hindrance at the 5'-position complicates functionalization. Strategies include:

  • Protection/deprotection sequences : Use of tert-butyldimethylsilyl (TBS) or trityl groups to temporarily block reactive sites during synthesis .
  • Enzymatic resolution : Lipase-mediated chiral separation to isolate enantiomerically pure intermediates .
  • Microwave-assisted synthesis : Accelerates reactions involving bulky reactants (e.g., aryl sulfonyl chlorides) to reduce racemization .

Q. How should researchers interpret contradictory biological activity data (e.g., lack of anti-TB activity in preliminary screens)?

Negative results in cellular assays (e.g., Mycobacterium tuberculosis growth inhibition) may arise from poor membrane permeability or metabolic instability. Mitigation strategies include:

  • Prodrug design : Phosphorylation or esterification to enhance cellular uptake .
  • Target engagement assays : Use of RapidFire-MS or ATP-bioluminescence to verify intracellular compound activation .
  • Off-target profiling : Screen against unrelated enzymes (e.g., kinases) to identify repurposing opportunities .

Q. What methodologies resolve synthetic byproducts from acid-mediated hydrolysis of isopropylidene-protected intermediates?

Acidic hydrolysis (e.g., using HCl in dioxane) can generate undesired 5'-oxo byproducts. Solutions include:

  • Controlled pH conditions : Buffered hydrolysis (pH 4–5) minimizes oxidation .
  • Chromatographic purification : Reverse-phase HPLC with C18 columns separates hydrolyzed products from unreacted starting material .
  • Alternative protecting groups : Benzylidene or acetyl groups for improved hydrolytic stability .

Q. How can researchers reconcile discrepancies in reported bioactivity across different assay platforms?

Variability between enzyme inhibition (e.g., AdoMet decarboxylase) and cellular viability assays often stems from assay-specific parameters:

  • Concentration thresholds : Enzyme assays (IC50_{50} values) may not reflect intracellular efficacy due to compartmentalization .
  • Redox interference : Thiol-containing analogs (e.g., 5'-methylthio derivatives) may interact with assay reagents (e.g., luciferase-based systems) .
  • Orthogonal validation : Cross-validate using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for binding affinity .

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